molecular formula C11H7F3N2O2 B3138039 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 445302-31-8

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B3138039
CAS No.: 445302-31-8
M. Wt: 256.18 g/mol
InChI Key: NAJSBOXPNXASDA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the imidazole nitrogen, with a carboxylic acid substituent at the 4-position of the imidazole core. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, which are critical for drug design . The carboxylic acid moiety enables further functionalization, such as esterification or amidation, making it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJSBOXPNXASDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding imidazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent (Phenyl Ring) Imidazole Position Molecular Formula Molecular Weight CAS Number Purity Key Applications/Notes
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid 4-CF₃ 4-carboxylic acid C₁₁H₇F₃N₂O₂ 256.18 445302-16-9 99.89% Pharmaceutical intermediate; high metabolic stability
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 4-F 4-carboxylic acid C₁₀H₇FN₂O₂ 206.17 114067-97-9 97% Pharmaceutical standard; moderate lipophilicity
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Cl 4-carboxylic acid C₁₀H₇ClN₂O₂ 222.63 445302-22-7 97% Intermediate for agrochemicals
1-Phenyl-1H-imidazole-4-carboxylic acid H 4-carboxylic acid C₁₀H₈N₂O₂ 188.18 18075-64-4 N/A Base structure for coordination polymers
1-(3-Trifluoromethylphenyl)-1H-imidazole-4-carboxylic acid 3-CF₃ 4-carboxylic acid C₁₁H₇F₃N₂O₂ 256.18 445302-16-9 99.89% Positional isomer; altered dipole interactions

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The 4-CF₃ group enhances the acidity of the carboxylic acid compared to 4-F or 4-Cl substituents due to its strong electron-withdrawing nature, influencing reactivity in coupling reactions .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability compared to non-fluorinated analogues like 1-phenyl derivatives .

Synthetic Routes: The target compound and its analogues are typically synthesized via cyclocondensation reactions of appropriately substituted aldehydes with amino precursors, followed by oxidation to introduce the carboxylic acid group . Fluorinated derivatives often require specialized reagents, such as trifluoromethylation agents, to install the CF₃ group .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, with the CAS number 445302-31-8, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula : C11H8F3N2O2
  • Molecular Weight : 256.18 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a phenyl ring, alongside an imidazole and carboxylic acid functional groups.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of imidazole compounds can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.746.12

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in this context.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it possesses selective activity against certain tumor types.

Cell LineIC50 (μM)
HeLa (Cervical Cancer)TBD
CaCo-2 (Colon Cancer)TBD
H9c2 (Heart Myoblasts)TBD

Further investigations are needed to establish the precise IC50 values for these cell lines.

Study on Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several imidazole derivatives, including those related to our compound of interest. The derivatives exhibited varying degrees of activity against cancer cell lines, with some showing promising results comparable to established anticancer agents.

The proposed mechanism by which these compounds exert their effects includes inhibition of key enzymes involved in inflammation and cancer progression. The interaction with COX enzymes is particularly noteworthy, as it may lead to decreased production of pro-inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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